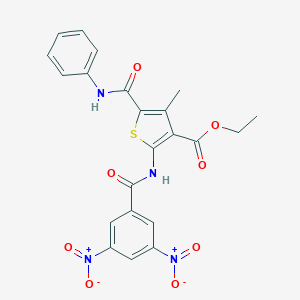![molecular formula C21H24N2O5 B450309 5-({(E)-2-[2-(3,5-DIMETHYLPHENOXY)ACETYL]HYDRAZONO}METHYL)-2-METHOXYBENZYL ACETATE](/img/structure/B450309.png)
5-({(E)-2-[2-(3,5-DIMETHYLPHENOXY)ACETYL]HYDRAZONO}METHYL)-2-METHOXYBENZYL ACETATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-({(E)-2-[2-(3,5-DIMETHYLPHENOXY)ACETYL]HYDRAZONO}METHYL)-2-METHOXYBENZYL ACETATE is a complex organic compound with a molecular formula of C21H24N2O5 and a molecular weight of 384.42566 . This compound is known for its unique chemical structure, which includes a combination of phenoxy, acetyl, carbohydrazonoyl, and methoxybenzyl groups. It is used in various scientific research applications due to its distinctive properties.
Méthodes De Préparation
The synthesis of 5-({(E)-2-[2-(3,5-DIMETHYLPHENOXY)ACETYL]HYDRAZONO}METHYL)-2-METHOXYBENZYL ACETATE involves multiple steps, including the reaction of 3,5-dimethylphenol with acetic anhydride to form 3,5-dimethylphenoxyacetate. This intermediate is then reacted with carbohydrazide to form the carbohydrazonoyl derivative. Finally, the methoxybenzyl acetate group is introduced through a nucleophilic substitution reaction . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Analyse Des Réactions Chimiques
5-({(E)-2-[2-(3,5-DIMETHYLPHENOXY)ACETYL]HYDRAZONO}METHYL)-2-METHOXYBENZYL ACETATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
5-({(E)-2-[2-(3,5-DIMETHYLPHENOXY)ACETYL]HYDRAZONO}METHYL)-2-METHOXYBENZYL ACETATE has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-({(E)-2-[2-(3,5-DIMETHYLPHENOXY)ACETYL]HYDRAZONO}METHYL)-2-METHOXYBENZYL ACETATE involves its interaction with specific molecular targets and pathways. The phenoxy and carbohydrazonoyl groups are believed to play a crucial role in its biological activity by interacting with enzymes and receptors. These interactions can lead to the modulation of various cellular processes, including signal transduction and gene expression .
Comparaison Avec Des Composés Similaires
5-({(E)-2-[2-(3,5-DIMETHYLPHENOXY)ACETYL]HYDRAZONO}METHYL)-2-METHOXYBENZYL ACETATE can be compared with other similar compounds, such as:
- 5-{2-[(3,5-Dimethylphenoxy)acetyl]carbohydrazonoyl}-2-methoxybenzyl alcohol
- 5-{2-[(3,5-Dimethylphenoxy)acetyl]carbohydrazonoyl}-2-methoxybenzyl chloride
- 5-{2-[(3,5-Dimethylphenoxy)acetyl]carbohydrazonoyl}-2-methoxybenzyl bromide
These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and biological activity. The unique combination of functional groups in this compound makes it particularly valuable for specific research applications .
Propriétés
Formule moléculaire |
C21H24N2O5 |
|---|---|
Poids moléculaire |
384.4g/mol |
Nom IUPAC |
[5-[(E)-[[2-(3,5-dimethylphenoxy)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl]methyl acetate |
InChI |
InChI=1S/C21H24N2O5/c1-14-7-15(2)9-19(8-14)28-13-21(25)23-22-11-17-5-6-20(26-4)18(10-17)12-27-16(3)24/h5-11H,12-13H2,1-4H3,(H,23,25)/b22-11+ |
Clé InChI |
GQSKNZTZHQABEI-SSDVNMTOSA-N |
SMILES |
CC1=CC(=CC(=C1)OCC(=O)NN=CC2=CC(=C(C=C2)OC)COC(=O)C)C |
SMILES isomérique |
CC1=CC(=CC(=C1)OCC(=O)N/N=C/C2=CC(=C(C=C2)OC)COC(=O)C)C |
SMILES canonique |
CC1=CC(=CC(=C1)OCC(=O)NN=CC2=CC(=C(C=C2)OC)COC(=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-[(3,4-dimethylphenoxy)acetyl]-3,4,5-trimethoxybenzohydrazide](/img/structure/B450227.png)
![N-{4-[N-(4-chlorobenzoyl)ethanehydrazonoyl]phenyl}-2-methylbenzamide](/img/structure/B450229.png)
![2-{[4-(3,4-Dimethylphenyl)-3-(ethoxycarbonyl)thiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B450230.png)
![N-(2-fluorobenzyl)-4-[(2-methoxyphenoxy)methyl]benzamide](/img/structure/B450232.png)
![Ethyl 2-({[4-(acetylamino)phenyl]sulfonyl}amino)-4-(4-tert-butylphenyl)-5-methylthiophene-3-carboxylate](/img/structure/B450233.png)
![METHYL 5-[(4-METHOXYPHENYL)CARBAMOYL]-4-METHYL-2-(2-METHYLBENZAMIDO)THIOPHENE-3-CARBOXYLATE](/img/structure/B450236.png)
![4-chloro-N-[1-(2,5-dimethylphenyl)ethyl]-2-nitrobenzamide](/img/structure/B450238.png)
![N-(3-{N-[(4-chlorophenyl)acetyl]ethanehydrazonoyl}phenyl)-2-ethylbutanamide](/img/structure/B450241.png)
![N-(4-{N-[(4-bromophenyl)acetyl]ethanehydrazonoyl}phenyl)-4-fluorobenzamide](/img/structure/B450242.png)
![5-[(2-chlorophenoxy)methyl]-N'-(2-fluorobenzylidene)-2-furohydrazide](/img/structure/B450243.png)
![4-[2-(aminocarbothioyl)carbohydrazonoyl]-2-iodo-6-methoxyphenyl benzoate](/img/structure/B450244.png)
![5-[2-(4-Chlorobenzoyl)carbohydrazonoyl]-2-methoxybenzyl acetate](/img/structure/B450246.png)
![Ethyl 2-{[(2-chlorophenoxy)acetyl]amino}-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate](/img/structure/B450247.png)
